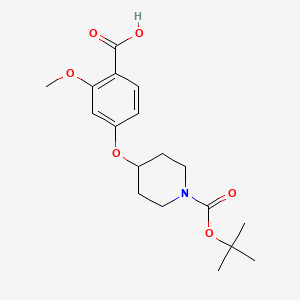
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of acetyl, ethyl, and methyl groups further enhances its chemical reactivity and versatility.
Preparation Methods
The synthesis of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves several steps, typically starting with the preparation of the imidazolidinone ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with acetyl chloride followed by the introduction of sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions can yield a variety of products, including sulfoxides, sulfones, alcohols, and substituted imidazolidinones, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials, owing to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the acetyl and ethyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Acetyl-5-ethyl-5-methyl-2-thioxoimidazolidin-4-one can be compared with other imidazolidinones, such as:
1-Acetyl-3-methyl-2-sulfanylideneimidazolidin-4-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-Acetyl-5-ethyl-2-sulfanylideneimidazolidin-4-one:
1-Acetyl-5-methyl-2-sulfanylideneimidazolidin-4-one: Similar to the target compound but without the ethyl group, resulting in different biological and chemical behaviors.
Properties
CAS No. |
61815-26-7 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-acetyl-5-ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H12N2O2S/c1-4-8(3)6(12)9-7(13)10(8)5(2)11/h4H2,1-3H3,(H,9,12,13) |
InChI Key |
ZHPXBLHVAYKOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=S)N1C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


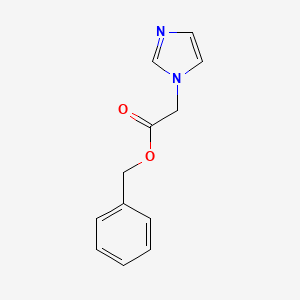
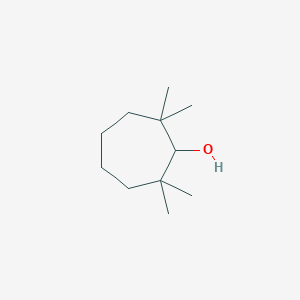
![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)
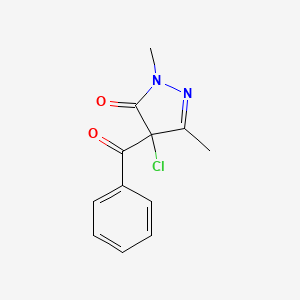
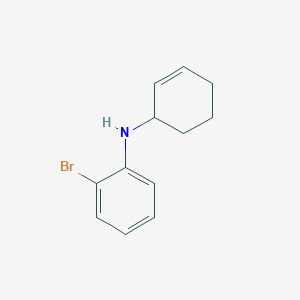

![2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B8722343.png)
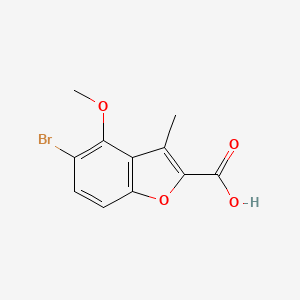

![Ethyl 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B8722378.png)

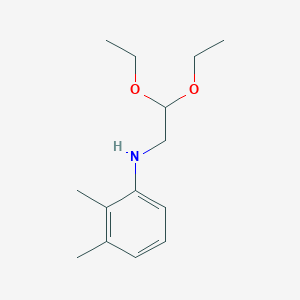
![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)
